Licochalcone-C; LicoC; Lico-C; Lico C
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Overview
Description
Licochalcone C is a natural chalconoid compound isolated from the roots of Glycyrrhiza inflata, a species of licorice. It has garnered attention due to its potent antioxidant, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Licochalcone C can be synthesized through several methods, including the condensation of 4,4'-dihydroxychalcone with various aldehydes under acidic or basic conditions. The reaction typically involves the use of a strong acid or base as a catalyst to facilitate the formation of the chalcone structure.
Industrial Production Methods: On an industrial scale, the production of Licochalcone C involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions: Licochalcone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Licochalcone C can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups within the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Licochalcone C, each with potentially different biological activities.
Scientific Research Applications
Medicine: It exhibits antibacterial properties against a range of pathogens and has been shown to reduce inflammation by modulating the activity of inducible nitric oxide synthase and antioxidant enzymes.
Chemistry: Its antioxidant properties make it a valuable compound for studying oxidative stress and developing new antioxidant agents.
Biology: Research has explored its effects on cellular respiration and its ability to attenuate inflammatory responses.
Industry: Licochalcone C is used in the development of natural preservatives and additives in the food and cosmetic industries due to its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism by which Licochalcone C exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: It interacts with various cellular targets, including enzymes involved in oxidative stress and inflammation.
Pathways Involved: Licochalcone C modulates pathways related to oxidative stress, such as the activity of superoxide dismutase, catalase, and glutathione peroxidase. It also affects the expression and activity of inducible nitric oxide synthase, which plays a role in inflammatory responses.
Comparison with Similar Compounds
Licochalcone C is structurally similar to other chalconoids, such as Licochalcone A, Licochalcone B, and Licochalcone H. it stands out due to its unique combination of biological activities and its ability to modulate multiple pathways. While other chalconoids may exhibit similar properties, Licochalcone C's efficacy in reducing inflammation and oxidative stress is particularly notable.
Conclusion
Licochalcone C is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject for ongoing research and development. As studies continue to uncover its full potential, Licochalcone C may become an important tool in the fields of medicine, chemistry, and industry.
Properties
IUPAC Name |
3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNTJSRHDSPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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